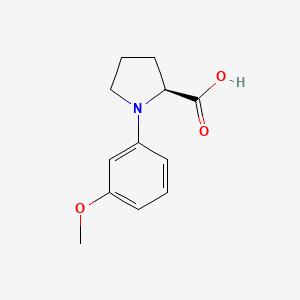
(3-Methoxyphenyl)-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxyphenyl)-L-proline is an organic compound that belongs to the class of proline derivatives It is characterized by the presence of a methoxyphenyl group attached to the proline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)-L-proline typically involves the reaction of L-proline with 3-methoxybenzaldehyde under specific conditions. One common method is the condensation reaction, where L-proline is reacted with 3-methoxybenzaldehyde in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyphenyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carbonyl group in the proline structure can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and alkylating agents (e.g., methyl iodide) are employed.
Major Products Formed
Oxidation: Formation of 3-hydroxyphenyl-L-proline.
Reduction: Formation of 3-methoxyphenyl-L-prolinol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
(3-Methoxyphenyl)-L-proline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-Methoxyphenyl)-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
(3-Hydroxyphenyl)-L-proline: Similar structure but with a hydroxyl group instead of a methoxy group.
(4-Methoxyphenyl)-L-proline: Similar structure but with the methoxy group at the para position.
(3-Methoxyphenyl)-D-proline: Enantiomer of (3-Methoxyphenyl)-L-proline with different stereochemistry.
Uniqueness
This compound is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the meta position can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(2S)-1-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c1-16-10-5-2-4-9(8-10)13-7-3-6-11(13)12(14)15/h2,4-5,8,11H,3,6-7H2,1H3,(H,14,15)/t11-/m0/s1 |
InChI Key |
YHRRQURHIGUHHG-NSHDSACASA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)N2CCC[C@H]2C(=O)O |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


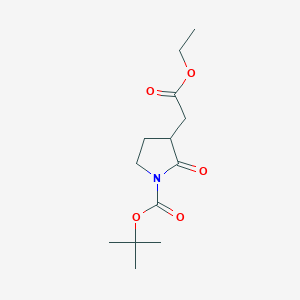
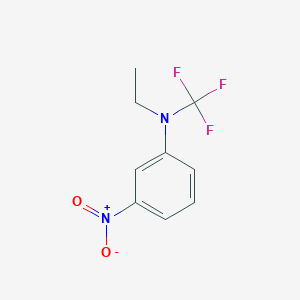
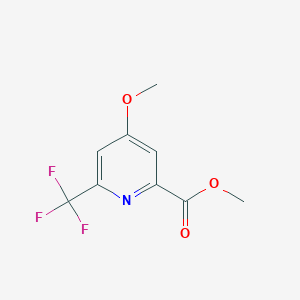
![2-Bromoimidazo[5,1-b]thiazole-3-carboxylic acid](/img/structure/B13977040.png)
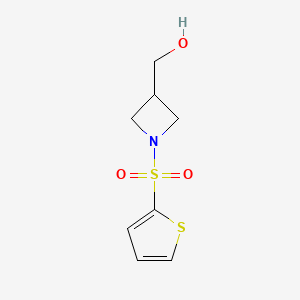

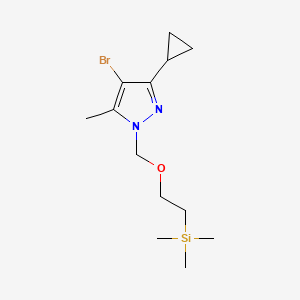

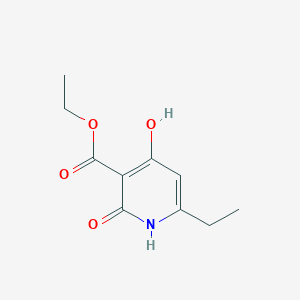
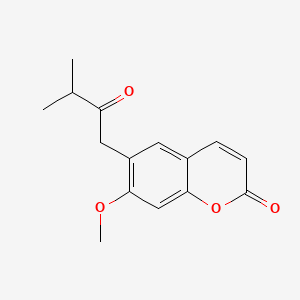
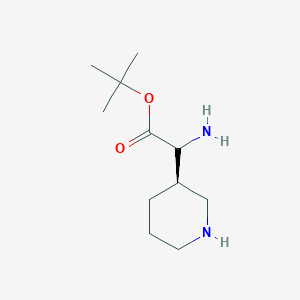
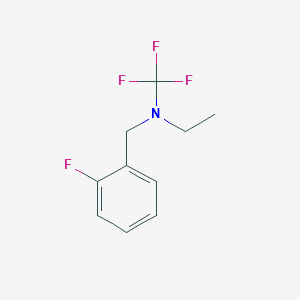
![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-7'-amine](/img/structure/B13977105.png)
![8-Methoxybenzofuro[2,3-b]pyridine](/img/structure/B13977109.png)
